Nbd-556

Description

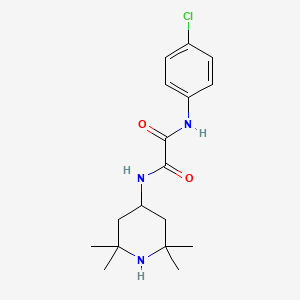

Structure

3D Structure

Propriétés

IUPAC Name |

N'-(4-chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXLQCIOURANAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364454 | |

| Record name | NBD-556 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333353-44-9 | |

| Record name | NBD-556 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBD-556 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Development of Nbd-556 as an HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and subsequent development of Nbd-556, a pioneering small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.

Introduction: Targeting HIV-1 Entry

The entry of HIV-1 into host cells is a critical first step in its lifecycle and presents a key target for antiviral drug development.[1][2][3] This process is initiated by the binding of the viral envelope glycoprotein gp120 to the primary host cell receptor, CD4.[3][4] This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor (CCR5 or CXCR4), which in turn initiates membrane fusion mediated by the gp41 protein, allowing the viral contents to enter the cell.[3]

Small molecules that can block the initial gp120-CD4 interaction are valuable candidates for antiretroviral therapy. In 2005, N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides, including the compound This compound , were identified as a novel class of HIV-1 entry inhibitors.[4] These compounds act as CD4 mimetics, binding to a conserved pocket on gp120 known as the Phe43 cavity, thereby preventing the virus from attaching to host cells.[1][5][6]

Mechanism of Action

This compound functions as a direct competitive inhibitor of the gp120-CD4 interaction.[4][7] X-ray crystallography studies have confirmed that this compound binds within the Phe43 cavity of gp120.[1][6] The 4-chlorophenyl group of the molecule inserts deeply into this hydrophobic pocket, mimicking the binding of a critical phenylalanine residue (Phe43) of the CD4 receptor.[1] This binding event physically obstructs the engagement of gp120 with the CD4 receptor on T-cells.

An important characteristic of this compound is its function as a CD4 agonist .[8][9] While it blocks entry into CD4-positive cells, it can induce the same conformational changes in gp120 that CD4 binding does. This can inadvertently promote binding to the CCR5 coreceptor and enhance HIV-1 entry into CD4-negative cells that express CCR5, an undesirable trait for a therapeutic agent.[1][5][9] This discovery was a critical turning point, guiding subsequent efforts to modify the molecule to create pure antagonists.[9]

Quantitative Inhibitory Activity

This compound demonstrated low-micromolar potency in various in vitro assays. Its activity, along with that of subsequently developed analogs, has been quantified to assess improvements in potency and mechanism.

| Compound | Cell-Cell Fusion IC₅₀ (µM) | gp120-CD4 Interaction IC₅₀ (µM) | Notes |

| This compound | 4.3 ± 1.4 | 8.9 ± 1.4 | The original lead compound; acts as a CD4 agonist.[1] |

| NBD-09027 | 2.3 ± 0.5 | 6.2 ± 0.8 | An analog with improved fusion inhibition and reduced agonist properties.[1][9] |

| NBD-10007 | 3.5 ± 0.7 | 10.7 ± 0.7 | An analog evaluated for binding mode.[1] |

| NBD-11008 | 2.5 ± 0.9 | 13.8 ± 0.8 | Showed improved activity over this compound in fusion assays.[1] |

| NBD-11018 | 4.4 ± 0.4 | 6.5 ± 1.3 | An analog with potent gp120-CD4 binding inhibition.[1] |

| NBD-11021 | Not Reported | IC₅₀ as low as 0.27 µM | A full CD4-antagonist with broad neutralization activity.[9] |

| Data compiled from studies on various HIV-1 strains (e.g., HIV-1IIIB). IC₅₀ values are presented as mean ± standard deviation from multiple independent experiments.[1] |

Key Experimental Protocols

The characterization of this compound and its analogs relies on a set of standardized virological and biochemical assays.

4.1. Cell-Cell Fusion Assay This assay measures the ability of a compound to prevent the fusion of HIV-1-infected cells with uninfected cells that express CD4 receptors.

-

Cells: HIV-1IIIB-infected H9 cells (effector cells) and MT-2 cells (target cells, expressing the CXCR4 coreceptor).[1]

-

Procedure:

-

Target cells (MT-2) are incubated with varying concentrations of the test compound.

-

Effector cells (H9/HIV-1IIIB) are added to the mixture.

-

The co-culture is incubated to allow for cell fusion, which results in the formation of multinucleated giant cells (syncytia).

-

Syncytia are quantified, typically by microscopy.

-

The concentration at which the compound inhibits 50% of syncytia formation (IC₅₀) is calculated.[1]

-

4.2. gp120-CD4 Interaction Assay (Capture ELISA) This biochemical assay directly measures the inhibition of the binding between recombinant gp120 protein and CD4.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) format is used to detect the interaction.

-

Procedure:

-

Microtiter plate wells are coated with a capture antibody (e.g., sheep anti-gp120 antibody D7324).[1]

-

Recombinant HIV-1 gp120 protein is added and captured by the antibody.

-

The test compound (e.g., this compound) is added at graded concentrations, followed by the addition of soluble CD4 (sCD4).

-

Unbound reagents are washed away.

-

The amount of bound sCD4 is detected using an anti-CD4 antibody conjugated to an enzyme (e.g., horseradish peroxidase), which reacts with a substrate to produce a measurable colorimetric signal.

-

The IC₅₀ value is determined by measuring the compound concentration required to reduce the signal by 50%.[1]

-

4.3. HIV-1 Env-Pseudotyped Virus Neutralization Assay This assay assesses the antiviral activity of a compound against a broad range of HIV-1 strains in a single-cycle infection model.

-

Principle: Replication-defective lentiviral vectors are engineered to express HIV-1 envelope glycoproteins (Env) from various clinical isolates on their surface. These "pseudoviruses" can infect cells once but cannot replicate further.

-

Procedure:

-

Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene) are seeded in microplates.

-

Pseudoviruses are pre-incubated with various concentrations of the test compound.

-

The mixture is added to the target cells.

-

After a set incubation period (e.g., 48 hours), cell lysis buffer is added.

-

Luciferase activity, which is proportional to the level of viral entry, is measured using a luminometer.

-

The IC₅₀ is calculated as the compound concentration that reduces luciferase activity by 50%.[1]

-

4.4. Surface Plasmon Resonance (SPR) SPR is a biophysical technique used to study the kinetics and conformational changes of molecular interactions in real-time.

-

Principle: The technique measures changes in the refractive index at the surface of a sensor chip to which a molecule (ligand) is immobilized.

-

Application for this compound:

-

This compound is coupled to an SPR sensor chip.[6]

-

A solution containing gp120 protein (analyte) is flowed over the chip, and the binding is measured.

-

To test for CD4 agonist/antagonist properties, the ability of gp120, pre-incubated with a compound, to bind to a coreceptor-mimicking antibody (like 17b) is measured.[9] An agonist will enhance 17b binding, while an antagonist will not.[9]

-

Development from Agonist to Antagonist

The discovery of this compound's CD4-agonist activity was a major hurdle for its clinical development.[5][9] Structure-based drug design became crucial for overcoming this limitation. X-ray crystallography revealed that the 2,2′,6,6′-tetramethylpiperidine ring of this compound was located outside the Phe43 cavity and did not contribute significantly to binding.[1] This insight allowed for the modification of this region to improve potency and alter the compound's functional profile.

The development process involved a rational, structure-based approach:

-

Lead Compound (Full Agonist): This compound demonstrated proof-of-concept but had undesirable agonist properties, enhancing infection in certain cell types.[9]

-

Intermediate (Partial Agonist): Analogs like NBD-09027 were synthesized. These compounds showed reduced agonist effects compared to this compound but did not eliminate them entirely.[9]

-

Optimized Lead (Full Antagonist): Through modification of the central oxalamide region, previously thought to be immutable, compounds like NBD-11021 were developed. NBD-11021 successfully eliminated agonist activity and showed unprecedented neutralization breadth and potency against a wide panel of HIV-1 isolates.[9]

Conclusion

This compound was a landmark discovery in the search for small-molecule HIV-1 entry inhibitors. While its inherent CD4-agonist properties limited its direct therapeutic potential, it served as an invaluable pharmacological tool and a foundational lead compound. The systematic study of its binding mode and the subsequent structure-based design efforts successfully addressed the challenge of agonism, leading to the development of potent, broadly neutralizing CD4 antagonists. This body of work provides a clear framework for the continued development of next-generation HIV-1 entry inhibitors targeting the gp120-CD4 interface.

References

- 1. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecular inhibitors targeting HIV-1 gp120-CD4 interaction drived from BMS-378806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Development of Anti-HIV Therapeutic Agents: Progress Towards Improved HIV Medication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding Site of Nbd-556 on gp120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of Nbd-556, a small-molecule HIV-1 entry inhibitor that targets the envelope glycoprotein gp120. By mimicking the host cell receptor CD4, this compound effectively blocks the initial stage of viral entry, making it a significant subject of study in the development of novel anti-HIV therapeutics.

Mechanism of Action: A CD4 Mimetic

This compound is a novel human immunodeficiency virus type 1 (HIV-1) entry inhibitor that functions by blocking the interaction between the viral envelope glycoprotein gp120 and the host cell receptor CD4.[1][2] It is classified as a CD4 mimetic, meaning it binds to gp120 at the same site as CD4 and induces a similar conformational change.[3][4] This action prevents the virus from attaching to and entering host cells.[1][5] Studies have confirmed that this compound specifically targets the entry stage of the HIV-1 life cycle and does not inhibit later stages involving reverse transcriptase, protease, or integrase.[1]

The binding of this compound to gp120 induces a conformation that is functionally similar to the CD4-bound state.[3][4] This can, in some contexts, act as a CD4 agonist, promoting binding to the co-receptor CCR5 and potentially enhancing HIV-1 entry into CD4-negative cells that express CCR5.[5][6] However, its primary and most studied function is the inhibition of viral entry into CD4-positive cells.

The Binding Site: The Phe43 Cavity

Crystallographic and mutagenesis studies have precisely located the binding site of this compound to a highly conserved pocket on gp120 known as the Phe43 cavity .[3][7][8] This cavity is named after the Phenylalanine residue at position 43 of the CD4 receptor, which inserts into this pocket during natural infection. The Phe43 cavity is situated at the nexus of the gp120 inner domain, outer domain, and the bridging sheet.[3]

The co-crystal structure of the this compound-gp120 complex reveals that the phenyloxalamide portion of this compound projects deep into the Phe43 pocket.[3] In contrast, the 2,2',6,6'-tetramethylpiperidine ring of the molecule is located outside the cavity and is more exposed.[5][8]

Mutagenesis studies have highlighted the critical role of specific residues within the Phe43 cavity for this compound binding. For instance, mutations at Serine 375 (S375) can significantly impact the binding affinity of this compound and its analogues.[7][9] This confirms that the interactions within this cavity are crucial for the inhibitor's function.

Quantitative Binding Data

The interaction between this compound and gp120 has been quantified using various biophysical techniques. The following tables summarize the key binding parameters reported in the literature.

| Parameter | Value | Method | Reference |

| IC50 | 58.5 to >100 µM | Cell-based assays | [7] |

| Binding Affinity (Kd) | 3–5 µM | Not specified | [7] |

| Change in Enthalpy (ΔH) | -24.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | [10] |

Table 1: Summary of quantitative data for this compound binding to gp120.

The affinity of this compound for different forms of gp120 has also been investigated. It was found that the affinity for a truncated form of the protein (coree) was approximately 20-fold higher than for the full-length gp120, as determined by equilibrium and competition binding assays.[3]

Experimental Protocols

The characterization of the this compound binding site on gp120 has been accomplished through a combination of structural biology, biophysical, and virological assays. Detailed methodologies for key experiments are outlined below.

X-Ray Crystallography

To determine the precise atomic-level interactions between this compound and gp120, co-crystallization studies were performed.

-

Protein Expression and Purification: A truncated version of the gp120 core (coree) from the clade C strain C1086 was expressed and purified.

-

Co-crystallization: The purified gp120 coree was incubated with this compound to form a complex. This complex was then subjected to crystallization screening under various conditions.

-

Data Collection and Structure Determination: X-ray diffraction data were collected from the resulting crystals to a resolution of 2.7 Å. The structure of the complex was then solved and refined to reveal the binding mode of this compound within the Phe43 cavity.[3]

Surface Plasmon Resonance (SPR)

SPR was utilized to measure the binding kinetics and affinity of this compound to gp120 in solution.

-

Chip Preparation: this compound was coupled to an SPR sensor chip via a linker attached to its exposed piperidine ring.

-

Binding Analysis: Different forms of gp120 (e.g., coree, full-length) were flowed over the chip surface at various concentrations.

-

Data Interpretation: The association and dissociation rates were measured to determine the binding affinity. Competition assays were also performed to further validate the binding interactions.[3]

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the thermodynamic parameters of the this compound-gp120 interaction.

-

Sample Preparation: Purified gp120 was placed in the sample cell of the calorimeter, and a solution of this compound was placed in the injection syringe.

-

Titration: The this compound solution was titrated into the gp120 solution in a series of small injections.

-

Data Analysis: The heat changes associated with each injection were measured to determine the binding affinity (Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the binding event.[7][10]

Mutagenesis Studies

Site-directed mutagenesis was used to identify key gp120 residues involved in this compound binding.

-

Mutant Generation: Specific amino acid residues in the Phe43 cavity of gp120, such as Serine 375, were mutated to other amino acids (e.g., Tryptophan).

-

Binding Assays: The binding of this compound to the mutant gp120 proteins was then assessed using techniques like SPR or ELISA.

-

Functional Assays: The ability of this compound to inhibit HIV-1 entry mediated by the mutant envelope glycoproteins was evaluated in cell-based neutralization assays.[7][9]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of HIV-1 entry and the inhibitory action of this compound, as well as a typical experimental workflow for its characterization.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 10. Does Antibody Stabilize the Ligand Binding in GP120 of HIV-1 Envelope Protein? Evidence from MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Efficacy of NBD-556 Against Diverse HIV-1 Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro efficacy of NBD-556, a small-molecule CD4 mimetic, against a range of Human Immunodeficiency Virus Type 1 (HIV-1) strains. This compound functions as an entry inhibitor, targeting the viral envelope glycoprotein gp120 and preventing its interaction with the host cell receptor CD4, a critical first step in the HIV-1 lifecycle.[1][2] This document details the quantitative inhibitory activities of this compound and its analogs, provides in-depth experimental methodologies for key assays, and visualizes the underlying molecular pathways.

Data Presentation: Quantitative Efficacy of this compound and Analogs

The following tables summarize the in-vitro inhibitory activity of this compound and several of its analogs against various HIV-1 strains. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of viral activity, and the half-maximal cytotoxic concentration (CC50), which indicates the concentration that causes 50% cell death. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

| Compound | Cell-Cell Fusion IC50 (µM) | gp120-CD4 Interaction IC50 (µM) |

| This compound | 4.3 ± 1.4 | 8.9 ± 1.4 |

| NBD-09027 | 2.3 ± 0.5 | 6.2 ± 0.8 |

| NBD-10007 | 3.5 ± 0.7 | 10.7 ± 0.7 |

| NBD-11008 | 2.5 ± 0.9 | 13.8 ± 0.8 |

| NBD-11018 | 4.4 ± 0.4 | 6.5 ± 1.3 |

| Data from three independent experiments.[1] |

| Compound | HIV-1 Strain | IC50 (µM) |

| This compound | HIV-1 IIIB (X4-tropic) | 0.96 ± 0.1 |

| NBD-14204 | HIV-1 HXB2 (Lab-adapted) | 0.47 ± 0.03 |

| NBD-14208 | HIV-1 HXB2 (Lab-adapted) | 3 ± 0.25 |

| IC50 values for this compound analogs against various clinical isolates ranged from 0.24–0.9 µM for NBD-14204 and 0.66–5.7 µM for NBD-14208.[3] |

| Compound | Cell Line | CC50 (µM) |

| This compound | TZM-bl | >118 |

| NBD-09027 | TZM-bl | >87 |

| NBD-11008 | TZM-bl | >85 |

| NBD-14136 | Not Specified | 42.4 |

| The toxicity data for this compound and its analogs demonstrate a favorable selectivity index.[1][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Single-Round Infectivity Assay (TZM-bl Reporter Gene Assay)

This assay quantifies the inhibition of HIV-1 entry using a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CXCR4, and CCR5 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR.

Materials:

-

TZM-bl cells

-

Complete growth medium (DMEM with 10% FBS and antibiotics)

-

HIV-1 Env-pseudotyped virus stocks

-

This compound or other test compounds

-

DEAE-dextran

-

Luciferase assay reagent

-

96-well flat-bottom culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Plate TZM-bl cells in a 96-well plate at a density of 2x10^4 cells per well in 100 µL of complete growth medium and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in growth medium.

-

Virus and Compound Incubation: In a separate plate, mix the diluted compounds with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the TZM-bl cells. Include wells with virus only (positive control) and cells only (negative control).

-

DEAE-Dextran Addition: Add DEAE-dextran to each well to a final concentration of 40 µg/mL to enhance infectivity.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Lysis and Luminescence Measurement: Remove the culture medium and add luciferase assay reagent to lyse the cells. Transfer the lysate to a black 96-well plate and measure luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus control and determine the IC50 value.

Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit the fusion of HIV-1 Env-expressing cells with CD4- and co-receptor-expressing target cells.

Materials:

-

HIV-1 Env-expressing cells (e.g., H9/HIV-1IIIB)

-

Target cells expressing CD4 and co-receptors (e.g., MT-2)

-

This compound or other test compounds

-

Assay medium (e.g., RPMI 1640)

-

96-well plates

-

Microscope or plate reader for quantifying cell fusion (e.g., by measuring syncytia formation or using a reporter gene system).

Procedure:

-

Target Cell Plating: Plate target cells (e.g., MT-2) in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells containing the target cells.

-

Effector Cell Addition: Add HIV-1 Env-expressing cells (e.g., H9/HIV-1IIIB) to the wells.

-

Incubation: Co-culture the cells for a defined period (e.g., 18-24 hours) at 37°C to allow for cell fusion and syncytia formation.

-

Quantification of Fusion: Observe and count the number of syncytia (large, multinucleated cells) in each well under a microscope. Alternatively, if a reporter system is used, measure the reporter gene activity.

-

Data Analysis: Determine the IC50 value by plotting the percentage of fusion inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the HIV-1 entry pathway and the experimental workflow for evaluating this compound.

Caption: HIV-1 Entry Pathway and this compound Mechanism of Action.

Caption: Workflow for Single-Round Infectivity Assay.

References

- 1. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the CD4-Agonist Properties of Nbd-556: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the core CD4-agonist properties of Nbd-556, a small-molecule mimetic of the CD4 receptor and a notable HIV-1 entry inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action.

Executive Summary

This compound is a pioneering compound in the study of HIV-1 entry inhibition. It functions by binding to the viral envelope glycoprotein gp120, specifically within the Phe43 cavity, thereby blocking the interaction with the host cell's CD4 receptor. A critical characteristic of this compound, however, is its pronounced CD4-agonist activity. By mimicking CD4, it induces conformational changes in gp120 that are akin to those triggered by the natural receptor. This agonism, while demonstrating a sophisticated level of molecular mimicry, presents a potential therapeutic challenge as it can paradoxically enhance HIV-1 entry into CD4-negative, CCR5-positive cells. This document delves into the quantitative metrics of this compound's binding and inhibitory functions, the experimental protocols used to elucidate these properties, and a visual representation of its molecular interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding affinity and inhibitory concentrations of this compound.

Table 1: Binding Affinity of this compound to HIV-1 gp120

| Parameter | Value | Conditions | Reference |

| Kd | 3.7 µM | Isothermal Titration Calorimetry, 25°C | |

| Binding Affinity (KA) | 2.7 x 105 M-1 | Isothermal Titration Calorimetry, 25°C | |

| Enhanced Kd (with 17b MAb) | 0.5 µM | Isothermal Titration Calorimetry |

Table 2: Inhibitory Concentrations (IC50) of this compound

| Assay | IC50 Value | Cell Lines | Virus Strain | Reference |

| Cell-Cell Fusion Inhibition | ~2.5 to 4.5 µM | H9/HIV-1IIIB and MT-2 cells | HIV-1IIIB | |

| gp120-CD4 Interaction | 8.9 ± 1.4 µM | Capture ELISA | Recombinant gp120 | |

| HIV-1 Entry Inhibition | 58.5 to >100 µM | Cell-based assays | Various |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

gp120-CD4 Binding Inhibition Assay (Capture ELISA)

This assay quantifies the ability of this compound to inhibit the binding of HIV-1 gp120 to the CD4 receptor.

-

Principle: Recombinant gp120 is captured on an ELISA plate. Soluble CD4 (sCD4) and varying concentrations of the inhibitor (this compound) are added. The amount of sCD4 that binds to the captured gp120 is then detected using an anti-CD4 antibody, typically conjugated to an enzyme for colorimetric detection. A decrease in signal in the presence of the inhibitor indicates binding inhibition.

-

Protocol Outline:

-

Coating: 96-well microtiter plates are coated with an anti-gp120 antibody (e.g., sheep anti-gp120 D7324) overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with 10% FBS) to prevent non-specific binding.

-

Capture: Recombinant HIV-1 gp120 is added to the wells and incubated to allow capture by the coated antibody.

-

Inhibition: Graded concentrations of this compound are pre-incubated with the captured gp120.

-

Binding: A fixed concentration of soluble CD4 (sCD4) is added to the wells and incubated to allow binding to gp120.

-

Detection: The plates are washed, and a primary antibody against CD4 (e.g., OKT4) is added, followed by a secondary enzyme-conjugated antibody (e.g., HRP-conjugated anti-mouse IgG).

-

Signal Development: A substrate for the enzyme (e.g., TMB) is added, and the reaction is stopped. The optical density is read using a microplate reader.

-

Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This assay assesses the ability of this compound to prevent the fusion of cells expressing the HIV-1 envelope with cells expressing CD4.

-

Principle: Two cell lines are co-cultured. One cell line (effector cells) is infected with HIV-1 or transfected to express the HIV-1 envelope glycoproteins (gp120/gp41). The other cell line (target cells) expresses the CD4 receptor and co-receptors (CXCR4 or CCR5). Fusion between these cells results in the formation of syncytia, which can be quantified.

-

Protocol Outline:

-

Cell Preparation: HIV-1 infected cells (e.g., H9/HIV-1IIIB) are cultured. Target cells (e.g., MT-2) are also prepared.

-

Incubation with Inhibitor: The effector and target cells are co-cultured in the presence of varying concentrations of this compound.

-

Fusion: The co-culture is incubated for a set period (e.g., 6 hours) to allow for cell fusion and syncytia formation.

-

Quantification: Syncytia formation can be quantified by several methods, such as manual counting under a microscope or through a reporter gene assay. In some systems, one cell line contains a viral promoter (e.g., HIV-1 LTR) driving a reporter gene (e.g., β-galactosidase), and the other cell line provides the Tat protein upon fusion, activating the reporter. The reporter gene activity is then measured.

-

Analysis: The IC50 is determined by measuring the reduction in syncytia formation or reporter activity at different inhibitor concentrations.

-

CD4-Agonist Activity Assay (Infection of CD4-Negative Cells)

This assay is crucial for determining the CD4-mimetic and agonist properties of this compound.

-

Principle: The assay measures the ability of a compound to enhance the entry of a CD4-dependent HIV-1 strain into cells that express the appropriate co-receptor (e.g., CCR5) but lack the CD4 receptor. If the compound acts as a CD4 agonist, it will bind to gp120 and induce the conformational changes necessary for co-receptor binding and subsequent viral entry.

-

Protocol Outline:

-

Cell Line: A CD4-negative cell line engineered to express a co-receptor (e.g., Cf2Th-CCR5) is used.

-

Virus: A recombinant, CD4-dependent HIV-1 strain is used (e.g., ADA).

-

Infection: The Cf2Th-CCR5 cells are infected with the HIV-1 virus in the presence of increasing concentrations of this compound. A known non-agonist inhibitor (e.g., BMS-378806) is often used as a negative control.

-

Measurement of Infection: Viral entry and subsequent infection are typically measured using a reporter gene encoded by the virus (e.g., luciferase or GFP). The reporter gene expression is quantified at a set time post-infection.

-

Analysis: An increase in reporter gene activity in the presence of this compound, compared to the no-compound control, indicates CD4-agonist activity. The results are often expressed as a fold-enhancement of infectivity.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's action on the HIV-1 envelope and the experimental workflow for its characterization.

Caption: Mechanism of this compound CD4-agonist activity on HIV-1 gp120.

Caption: Experimental workflow for characterizing this compound properties.

Foundational Research on N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the foundational research on N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides, a novel class of small molecules identified as potent inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) entry. This document details their mechanism of action, summarizes key quantitative data on their biological activity, and provides comprehensive experimental protocols for their synthesis and evaluation. The core structure of these compounds, exemplified by the lead compounds NBD-556 and NBD-557, engages the HIV-1 envelope glycoprotein gp120, preventing its crucial interaction with the host cell receptor CD4, thereby blocking the initial step of viral infection. This guide is intended to serve as a comprehensive resource for researchers in the fields of virology, medicinal chemistry, and drug development.

Introduction

The entry of HIV-1 into host cells is a complex process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells[1][2]. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4[3]. Subsequent conformational rearrangements in the transmembrane glycoprotein gp41 mediate the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm[3]. The gp120-CD4 interaction is a prime target for the development of antiretroviral therapies.

N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides represent a promising class of HIV-1 entry inhibitors discovered through database screening techniques[4][5]. The lead compounds, this compound (N-(4-chlorophenyl)-N′-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide) and NBD-557, have demonstrated potent inhibitory activity against a range of HIV-1 strains by directly binding to gp120 and preventing its association with CD4[4][5]. This guide will delve into the fundamental research that has elucidated the therapeutic potential of this compound class.

Mechanism of Action

The primary mechanism of action of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides is the allosteric inhibition of the gp120-CD4 interaction[4]. These small molecules bind to a conserved pocket on gp120 known as the "Phe43 cavity"[6][7]. By occupying this cavity, the compounds induce or stabilize a conformation of gp120 that is incompatible with CD4 binding[8][9][10]. This blockade of the initial and essential step of viral entry effectively neutralizes the virus before it can engage the host cell.

A notable characteristic of some early-generation compounds like this compound is their behavior as CD4 agonists, meaning they can induce conformational changes in gp120 similar to those triggered by CD4 binding[6][11]. This can, under certain experimental conditions, enhance the infectivity of CD4-negative cells expressing a coreceptor[12][13][14]. Structure-based drug design efforts have since focused on modifying the oxalamide scaffold to develop analogs that are full CD4 antagonists, devoid of this agonistic activity[13][14].

Below is a diagram illustrating the HIV-1 entry pathway and the inhibitory action of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides.

Caption: HIV-1 Entry and Inhibition Pathway.

Quantitative Data

The following tables summarize the biological activity of representative N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides and their analogs.

Table 1: Antiviral Activity of Lead Compounds Against Various HIV-1 Strains

| Compound | HIV-1 Strain | Tropism | IC50 (µM) | Cell Line |

| This compound | HXB2 | X4 | 1.9 - 27.8 | Various |

| This compound | NL4-3 | X4 | ~2.5 - 4.5 | H9/MT-2 |

| This compound | Subtype A | - | 1.9 - 27.8 | TZM-bl |

| This compound | Subtype B | - | 1.5 - 21 | TZM-bl |

| This compound | Subtype C | - | 1.5 - 21 | TZM-bl |

| NBD-557 | Various | X4/R5 | low µM | Various |

| NBD-09027 | IIIB | X4 | 2.3 ± 0.5 | H9/MT-2 |

| NBD-11008 | IIIB | X4 | ~2.5 | H9/MT-2 |

| NBD-11021 | Various | - | 0.6 - 5.3 | TZM-bl |

Data compiled from multiple sources, including[6][7][12][13][15].

Table 2: Binding Affinity and Cytotoxicity

| Compound | Target | Assay | Binding Affinity (KD or IC50 in µM) | CC50 (µM) | Cell Line for CC50 |

| This compound | gp120 | SPR | 3 - 5 | >100 | Various |

| NBD-557 | gp120 | SPR | 3 - 5 | >100 | Various |

| NBD-09027 | gp120 | ELISA | 6.2 ± 0.8 | >50 | TZM-bl |

| NBD-11008 | gp120 | ELISA | ~6.7 - 15 | >50 | TZM-bl |

Data compiled from multiple sources, including[6][10].

Experimental Protocols

Synthesis of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides

This protocol describes a general method for the synthesis of the title compounds, adapted from procedures for analogous structures[16].

Caption: General Synthesis Workflow.

Materials:

-

Substituted aryl amine (e.g., 4-chloroaniline)

-

Ethyl 2-chloro-2-oxoacetate

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Lithium hydroxide (LiOH) or other suitable base for hydrolysis

-

Tetrahydrofuran (THF) and water

-

Hydrochloric acid (HCl)

-

4-amino-2,2,6,6-tetramethylpiperidine

-

Coupling agents (e.g., HATU, HOBt, EDC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate:

-

Dissolve the aryl amine (1 equivalent) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA (1.1 equivalents) dropwise.

-

Slowly add ethyl 2-chloro-2-oxoacetate (1 equivalent).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Hydrolysis to 2-((4-chlorophenyl)amino)-2-oxoacetic acid:

-

Dissolve the ester intermediate from step 1 in a mixture of THF and water.

-

Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Acidify the mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

-

-

Coupling to form N-(4-chlorophenyl)-N′-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide (this compound):

-

Dissolve the carboxylic acid from step 2 (1 equivalent) in DMF.

-

Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).

-

Stir the mixture for 15 minutes at room temperature.

-

Add 4-amino-2,2,6,6-tetramethylpiperidine (1 equivalent).

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by HPLC.

-

HIV-1 Cell-Cell Fusion Assay

This assay measures the ability of the compounds to inhibit the fusion of HIV-1 infected cells with uninfected cells.

Materials:

-

H9 cells chronically infected with HIV-1 (e.g., H9/IIIB)

-

MT-2 cells (target cells)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Microscope

Procedure:

-

Seed MT-2 cells in a 96-well plate at a density of 5 x 104 cells per well.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add the diluted compounds to the wells containing MT-2 cells.

-

Add H9/IIIB cells (2.5 x 104 cells per well) to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Examine the wells under a microscope for the presence of syncytia (large, multinucleated cells formed by cell fusion).

-

The IC50 is the concentration of the compound that inhibits syncytia formation by 50% compared to the virus control wells without any inhibitor.

Surface Plasmon Resonance (SPR) for gp120 Binding

This protocol details the measurement of binding affinity between the test compounds and HIV-1 gp120.

Materials:

-

Biacore instrument (e.g., Biacore 3000)

-

CM5 sensor chip

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

-

Recombinant HIV-1 gp120

-

Test compounds

-

Running buffer (e.g., HBS-EP)

-

Acetate buffer (pH 5.0) for immobilization

Procedure:

-

Immobilization of gp120:

-

Activate the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Dissolve recombinant gp120 in 10 mM acetate buffer (pH 5.0) to a concentration of 25-50 µg/mL.

-

Inject the gp120 solution over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare serial dilutions of the test compounds in running buffer.

-

Inject the compound solutions over the gp120-immobilized surface and a reference flow cell (without gp120).

-

Monitor the binding in real-time as a change in resonance units (RU).

-

After each injection, regenerate the sensor surface if necessary using a short pulse of a mild regeneration solution (e.g., low pH glycine).

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Analyze the data using appropriate software (e.g., BIAevaluation) to determine the equilibrium dissociation constant (KD).

-

Conclusion

N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides have been firmly established as a valid class of HIV-1 entry inhibitors with a well-defined mechanism of action. The foundational research summarized in this guide highlights their potential as therapeutic leads. The provided quantitative data and detailed experimental protocols offer a solid starting point for further investigation and optimization of these compounds. Future research will likely focus on enhancing their potency, broadening their activity against diverse HIV-1 clades, and improving their pharmacokinetic profiles to advance this promising class of inhibitors towards clinical development.

References

- 1. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of HIV-1 entry by antibodies: potential viral and cellular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors that prevent gp120 binding to CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Nbd-556 in a Single-Cycle Infectivity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Nbd-556 , a small-molecule CD4 mimetic, as an inhibitor of HIV-1 entry in a single-cycle infectivity assay. This document outlines the mechanism of action of this compound, detailed experimental protocols for its application, and representative data for assessing its antiviral potency and cytotoxicity.

Introduction to this compound

This compound is a novel experimental compound that functions as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor.[1][2][3] It acts as a CD4 mimetic, binding to the viral envelope glycoprotein gp120 in a manner that mimics the natural interaction with the CD4 receptor on host cells.[1][3] This binding event blocks the subsequent conformational changes in gp120 that are necessary for its interaction with the co-receptors (CCR5 or CXCR4) and ultimately prevents the fusion of the viral and cellular membranes, thus inhibiting viral entry into the host cell.[1][4]

Mechanism of Action: Inhibition of HIV-1 Entry

The entry of HIV-1 into a target cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell. This interaction induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. The subsequent binding to the co-receptor triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

This compound specifically targets the initial step of this process. By binding to the Phe43 cavity of gp120, a highly conserved pocket involved in CD4 binding, this compound competitively inhibits the attachment of the virus to the host cell's CD4 receptor.[5][6] This prevents the cascade of events that leads to viral entry.

Quantitative Data Summary

The antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces viral infection by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | Co-receptor Tropism | Target Cells | IC50 (µM) | Reference |

| IIIB | X4 | MT-2 | 6.5 | [3] |

| MN | X4 | MT-2 | 15.9 | [3] |

| V32 | X4 | MT-2 | 5.3 | [3] |

| HXB2 | X4 | TZM-bl | ~2.5-4.5 (cell-cell fusion) | [5] |

Table 2: Antiviral Activity of this compound against HIV-1 Env-Pseudotyped Viruses

| HIV-1 Clade | Virus Isolate | IC50 (µM) | Reference |

| B | NIH 11313 | 1.5 - 21 | [5] |

| C | NIH 11906 | 1.5 - 21 | [5] |

| A/D | NIH 11601 | 1.5 - 21 | [5] |

| A/E | NIH 11890 | 1.5 - 21 | [5] |

Table 3: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Reference |

| TZM-bl | >60 | [6] |

Experimental Protocols

The following protocols describe the production of HIV-1 Env-pseudotyped viruses and their use in a single-cycle infectivity assay to evaluate the inhibitory activity of this compound.

Protocol 1: Production of HIV-1 Env-Pseudotyped Virus

This protocol describes the generation of single-round infectious viral particles. These pseudoviruses are engineered to express a reporter gene (e.g., luciferase) upon infection of target cells, allowing for quantifiable measurement of infectivity.

Materials:

-

293T cells

-

Env-expressing plasmid (for the HIV-1 strain of interest)

-

An env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE 6)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

0.45 µm filters

Procedure:

-

Cell Seeding: The day before transfection, seed 293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.

-

Plasmid Preparation: Prepare a mixture of the Env-expressing plasmid and the env-deficient backbone plasmid. A common ratio is 1:2 (e.g., 4 µg Env plasmid and 8 µg backbone plasmid).

-

Transfection: a. Dilute the plasmid DNA mixture in serum-free DMEM. b. Add the transfection reagent to the diluted DNA and incubate at room temperature for 15-30 minutes to allow complex formation. c. Add the DNA-transfection reagent complex dropwise to the 293T cells. d. Incubate the cells at 37°C for 4-6 hours. e. Gently remove the transfection medium and replace it with fresh, complete DMEM.

-

Virus Harvest: a. Incubate the cells for 48-72 hours at 37°C. b. Collect the cell culture supernatant containing the pseudovirus. c. Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris. d. Filter the supernatant through a 0.45 µm filter. e. Aliquot the virus stock and store at -80°C.

Protocol 2: Single-Cycle Infectivity Assay with this compound

This protocol details the steps to measure the inhibitory effect of this compound on HIV-1 pseudovirus infection of target cells. TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are commonly used as target cells.

Materials:

-

TZM-bl cells

-

HIV-1 Env-pseudotyped virus stock (titered)

-

This compound stock solution (dissolved in DMSO)

-

Complete DMEM

-

96-well white, flat-bottom culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C.

-

Compound Preparation: a. Prepare serial dilutions of this compound in complete DMEM. It is important to maintain a final DMSO concentration below 0.5% to avoid cytotoxicity. b. Include a "no drug" control (virus only) and a "no virus" control (cells only).

-

Infection: a. In a separate plate or tubes, pre-incubate the pseudovirus (at a pre-determined dilution that gives a strong luciferase signal) with the different concentrations of this compound for 1 hour at 37°C. b. Remove the culture medium from the TZM-bl cells and add the virus-compound mixture to the wells.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Luciferase Assay: a. After incubation, remove the medium from the wells. b. Add luciferase assay reagent to each well according to the manufacturer's instructions. c. Incubate for a few minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize. d. Measure the luminescence in each well using a luminometer.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the "no drug" control. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

TZM-bl cells

-

This compound stock solution

-

Complete DMEM

-

96-well clear, flat-bottom culture plates

-

Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate as described in Protocol 2.

-

Compound Addition: Add serial dilutions of this compound to the wells, mirroring the concentrations used in the infectivity assay. Include a "no drug" control.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (typically 1-4 hours) at 37°C. c. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a spectrophotometer.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound compared to the "no drug" control. b. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable tool for studying HIV-1 entry and for the development of novel antiretroviral drugs. The protocols provided here offer a framework for its use in a single-cycle infectivity assay, a robust and reproducible method for evaluating the potency of entry inhibitors. By following these guidelines, researchers can effectively characterize the antiviral activity and cytotoxicity of this compound and similar compounds.

References

- 1. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.7. Determination of cytotoxic concentration of 50 % (CC50) [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. hiv.lanl.gov [hiv.lanl.gov]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of Nbd-556 in HIV-1 Neutralization Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nbd-556 is a small molecule HIV-1 entry inhibitor that functions as a CD4 mimetic.[1] It directly targets the HIV-1 envelope glycoprotein gp120, the protein responsible for binding to the host cell's CD4 receptor, which is the initial step in viral entry.[1][2][3][4] By binding to a highly conserved pocket on gp120, known as the Phe43 cavity, this compound blocks the interaction between gp120 and CD4, thereby preventing the virus from entering and infecting host cells.[5][6][7][8] This mechanism makes this compound a valuable tool for studying HIV-1 entry and a potential candidate for antiretroviral therapy.

This document provides detailed application notes and protocols for the use of this compound in HIV-1 neutralization assays, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound acts as a CD4 mimetic, binding to the gp120 subunit of the viral envelope spike.[1][6] This binding occurs within the Phe43 cavity, a crucial site for the interaction with the host cell's CD4 receptor.[5][6][7][8] The binding of this compound to gp120 induces conformational changes in the glycoprotein, similar to those induced by CD4 binding.[5][9] This can have two key consequences:

-

Inhibition of CD4 Binding: By occupying the CD4 binding site, this compound directly competes with the CD4 receptor, effectively blocking the initial attachment of the virus to the host cell.[1][10]

-

Induction of a CD4-Bound-Like State: The conformational changes induced by this compound can expose epitopes that are normally hidden until after CD4 binding. This can render the virus more susceptible to neutralization by certain antibodies that target these CD4-induced (CD4i) epitopes.[8][9]

However, it is noteworthy that in the absence of CD4-expressing cells, this compound can sometimes act as a CD4 agonist, promoting viral entry into CD4-negative cells that express the CCR5 coreceptor.[9][10][11] This dual functionality underscores the importance of the experimental context when interpreting results obtained with this compound.

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

The entry of HIV-1 into a host cell is a multi-step process involving the viral envelope glycoproteins gp120 and gp41, and the host cell receptors CD4 and a coreceptor (either CCR5 or CXCR4).

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the inhibitory activities of this compound and its analogs against various HIV-1 strains.

Table 1: Inhibition of HIV-1 Env-mediated Cell-Cell Fusion

| Compound | IC50 (µM) |

| This compound | ~2.5 - 4.5 |

| NBD-09027 | ~2.5 - 4.5 |

| NBD-11008 | ~2.5 - 4.5 |

Data derived from cell-cell fusion inhibition assays between HIV-1IIIB-infected H9 cells and MT-2 cells.[10]

Table 2: Inhibition of gp120-CD4 Interaction (Capture ELISA)

| Compound | IC50 (µM) |

| This compound | ~6.7 - 15 |

| NBD-09027 | ~6.7 - 15 |

| NBD-11008 | ~6.7 - 15 |

Data represents the concentration required to inhibit 50% of the binding between recombinant gp120 from HIV-1IIIB and cellular CD4.[10]

Table 3: Neutralization Activity of this compound against Diverse HIV-1 Strains

| HIV-1 Strain/Clade | IC50 (µM) |

| Clade B isolates | Weak |

| Clade C isolates | Weak |

Overall, this compound shows weak neutralization of primary HIV-1 isolates.[6][12] Its potency can be influenced by the specific viral strain and the conformation of the Env spike.[6]

Experimental Protocols

HIV-1 Neutralization Assay using a Single-Cycle Infectivity Assay

This protocol measures the ability of this compound to neutralize HIV-1 pseudoviruses in a single round of infection using TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR.

Experimental Workflow:

Caption: Workflow for a single-cycle HIV-1 neutralization assay.

Materials:

-

This compound

-

HIV-1 Env-pseudotyped virus stock

-

TZM-bl cells

-

96-well tissue culture plates

-

Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C.[10]

-

Compound Dilution: Prepare serial dilutions of this compound in growth medium.

-

Virus-Compound Incubation: In a separate plate, pre-incubate the HIV-1 pseudovirus (at a predetermined optimal dilution) with the serial dilutions of this compound for 1 hour at 37°C.

-

Infection: Add the virus-Nbd-556 mixture to the TZM-bl cells.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent neutralization for each this compound concentration relative to the virus-only control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cell-Cell Fusion Inhibition Assay

This assay measures the ability of this compound to block the fusion between HIV-1 infected cells and uninfected target cells.

Materials:

-

This compound

-

HIV-1IIIB-infected H9 cells (effector cells)

-

MT-2 cells (target cells, expressing CXCR4)

-

96-well plates

-

Microscope

Procedure:

-

Cell Preparation: Prepare suspensions of H9/HIV-1IIIB cells and MT-2 cells.

-

Compound Addition: Add serial dilutions of this compound to the wells of a 96-well plate.

-

Cell Co-culture: Add a mixture of H9/HIV-1IIIB and MT-2 cells to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Syncytia Counting: Observe the formation of syncytia (large, multinucleated cells resulting from cell fusion) under a microscope. Count the number of syncytia in each well.

-

Data Analysis: Calculate the percent inhibition of syncytia formation for each this compound concentration relative to the no-compound control. Determine the IC50 value.[10]

gp120-CD4 Binding Inhibition ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of this compound to inhibit the binding of recombinant gp120 to CD4.

Materials:

-

This compound

-

Recombinant HIV-1 gp120

-

Recombinant soluble CD4 (sCD4)

-

96-well ELISA plates

-

Sheep anti-gp120 antibody (for capture)

-

Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with sheep anti-gp120 antibody and incubate overnight.

-

Blocking: Block the plate to prevent non-specific binding.

-

gp120 Capture: Add recombinant gp120 to the wells and incubate to allow capture by the antibody.

-

Inhibition: Add serial dilutions of this compound to the wells and incubate.

-

CD4 Binding: Add a fixed concentration of sCD4 to the wells and incubate to allow binding to the captured gp120.

-

Detection: Add the enzyme-conjugated anti-CD4 antibody and incubate.

-

Substrate Addition: Add the substrate and allow the color to develop.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition of gp120-CD4 binding for each this compound concentration and determine the IC50 value.[10]

Conclusion

This compound is a valuable research tool for investigating the intricacies of HIV-1 entry. Its ability to mimic CD4 and interact with the highly conserved Phe43 cavity of gp120 makes it a potent inhibitor of the initial stages of viral infection. The protocols provided herein offer standardized methods for assessing the neutralizing activity of this compound and similar compounds, aiding in the discovery and development of novel HIV-1 entry inhibitors. Researchers should consider the dual agonist/antagonist nature of this compound when designing experiments and interpreting results.

References

- 1. apexbt.com [apexbt.com]

- 2. mdpi.com [mdpi.com]

- 3. HIV-1 Entry | Encyclopedia MDPI [encyclopedia.pub]

- 4. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Dynamics of HIV gp120 Glycoprotein by Small Molecule Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

Probing HIV-1 gp120 Conformational Changes with NBD-556: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a multistep process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on target cells. This binding triggers significant conformational changes in gp120, exposing the co-receptor binding site and facilitating subsequent steps leading to membrane fusion. Understanding these conformational dynamics is crucial for the development of entry inhibitors. NBD-556 is a small molecule CD4 mimetic that acts as a potent tool for studying these changes. It binds to a conserved pocket on gp120, the Phe43 cavity, the same site engaged by the phenylalanine residue at position 43 of the CD4 receptor.[1][2][3] By mimicking CD4, this compound induces a "CD4-bound" conformation in gp120, making it an invaluable probe for biophysical and virological studies.[4][5][6] These application notes provide detailed protocols for utilizing this compound to investigate gp120 conformational changes.

Mechanism of Action

This compound is a competitive inhibitor of CD4 binding to gp120.[1] Its binding to the Phe43 cavity induces a significant structural rearrangement in gp120, a state that is functionally and conformationally similar to the CD4-bound state.[4][6] This induced conformation can be detected by various biophysical techniques and has functional consequences, such as enhanced recognition by co-receptor binding site antibodies (e.g., 17b) and, in some contexts, can even facilitate infection of CD4-negative, CCR5-positive cells.[3][4][5] The thermodynamic signature of this compound binding is characterized by a large favorable enthalpy change (ΔH) and a large unfavorable entropy change (ΔS), which is indicative of significant molecular ordering and conformational structuring upon binding, similar to the binding of soluble CD4 (sCD4).[1][4][5]

Data Presentation

The interaction of this compound with various forms of gp120 has been quantified using several biophysical and virological assays. The following tables summarize key findings from the literature.

Table 1: Thermodynamic Parameters of this compound Binding to gp120 (YU2 Strain) at 25°C

| Parameter | Value | Technique | Reference |

| Binding Affinity (Kd) | 3.7 µM | ITC | [1][4][5] |

| Gibbs Free Energy (ΔG) | -7.4 kcal/mol | ITC | [4] |

| Enthalpy Change (ΔH) | -24.5 kcal/mol | ITC | [1][4] |

| Entropy Change (-TΔS) | 17.1 kcal/mol | ITC | [1] |

| Heat Capacity Change (ΔCp) | -1.0 kcal/(K·mol) | ITC | [1] |

ITC: Isothermal Titration Calorimetry

Table 2: Binding Affinities of this compound to Different gp120 Constructs

| gp120 Construct | Binding Affinity (Kd) | Comments | Technique | Reference |

| Full-length gp120 | ~20-fold weaker than coree | Restrained by variable loops | SPR | [6] |

| coree | ~20-fold stronger than full-length | Less restrained conformation | SPR | [6] |

| coremin | Weaker than coree | Minimal core structure | SPR | [6] |

| gp120 pre-bound to 17b | 0.5 µM | Enhanced affinity in presence of CD4i Ab | ITC | [4] |

SPR: Surface Plasmon Resonance; coree: a truncated version of gp120; coremin: a more truncated version of gp120; 17b: a CD4-induced antibody.

Table 3: Functional Inhibition by this compound

| Assay Type | IC50 Value | Comments | Reference |

| HIV-1 Entry Inhibition | 58.5 to >100 µM | Cell-based assay | [2] |

| Cell-Cell Fusion Inhibition | ~2.5 to 4.5 µM | H9/HIV-1IIIB and MT-2 cells | [3] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments to probe gp120 conformational changes using this compound are provided below.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Materials:

-

High-precision Isothermal Titration Calorimeter (e.g., VP-ITC from MicroCal)

-

Purified recombinant gp120 (e.g., YU2 strain)

-

This compound

-

Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Dimethyl sulfoxide (DMSO) for this compound stock solution

Procedure:

-

Protein Preparation: Dialyze purified gp120 extensively against the chosen experimental buffer (e.g., PBS, pH 7.4) to ensure buffer matching. Determine the final protein concentration accurately.

-

Ligand Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. For the final experiment, dissolve this compound in the same buffer used for the protein. The final DMSO concentration in the protein and ligand solutions should be identical and low (e.g., 2%) to minimize solvent effects.[4]

-

Experimental Setup:

-

Degas all solutions thoroughly before use to prevent bubble formation.

-

Load the calorimetric cell (~1.4 mL) with gp120 solution at a concentration of approximately 3 µM.[4]

-

Load the titration syringe with this compound solution at a concentration of approximately 100-175 µM.[4] The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20-30 injections of 10 µL each) of the this compound solution into the gp120 solution.

-

The heat change upon each injection is measured.

-

-

Data Analysis:

-

The raw data consists of a series of heat spikes for each injection.

-

Integrate the area under each peak to determine the heat released or absorbed.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine Kd, ΔH, and the stoichiometry of binding (n).

-

The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It is particularly useful for measuring the kinetics (association and dissociation rates) and affinity of an interaction.

Materials:

-

SPR instrument (e.g., Biacore T100)

-

Sensor chips (e.g., CM5 series)

-

This compound modified with a linker for immobilization

-

Purified recombinant gp120 (full-length, coree, etc.)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip using a standard amine coupling chemistry with EDC/NHS.

-

Immobilize this compound, which has been derivatized with a linker on its exposed piperidine ring, to the activated sensor surface.[6]

-

Deactivate any remaining active esters with ethanolamine.

-

A reference flow cell should be prepared similarly but without the immobilized ligand to subtract non-specific binding.

-

-

Analyte Interaction Analysis:

-

Prepare a series of dilutions of purified gp120 in running buffer.

-

Inject the gp120 solutions over the sensor and reference surfaces at a constant flow rate.

-

Monitor the binding in real-time (association phase).

-

After the injection, flow running buffer over the surfaces to monitor the dissociation of the gp120 (dissociation phase).

-

-

Surface Regeneration:

-

After each binding cycle, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection. The choice of regeneration solution should be optimized to ensure complete removal without damaging the immobilized ligand.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the association and dissociation curves to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Protocol 3: HIV-1 Pseudovirus Neutralization Assay

This cell-based assay measures the ability of a compound to inhibit viral entry into target cells. It utilizes Env-pseudotyped viruses that carry a reporter gene (e.g., luciferase) and target cells that are susceptible to infection.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)

-

HIV-1 Env-pseudotyped virus stocks

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Britelite Plus)

-

Luminometer

Procedure:

-

Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Neutralization Reaction:

-